3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) expressed in the brain, especially in the striatum, nucleus accumbens, and hippocampus .
Mode of Action
The compound acts as an antagonist at the 5-HT6 receptor . This means it binds to the receptor and blocks its activation by serotonin. This inhibition of the 5-HT6 receptor is thought to enhance glutamate and acetylcholine release, neurotransmitters associated with learning and memory .
Biochemical Pathways
The antagonism of the 5-HT6 receptor leads to an increase in the release of glutamate and acetylcholine in the brain . This can enhance synaptic plasticity, which is crucial for learning and memory. The exact biochemical pathways involved are still under investigation.
Pharmacokinetics
The compound shows a good pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability, determining how much of the drug reaches the site of action.
Result of Action
The result of the compound’s action is an improvement in cognitive function. By blocking the 5-HT6 receptor, the compound enhances the release of neurotransmitters associated with learning and memory . This can potentially improve cognitive symptoms associated with neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Nicotinoyl Group Introduction: The nicotinoyl group can be introduced via acylation reactions using nicotinic acid or its derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinoylpiperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Benzenesulfonamide Derivatives: Compounds with variations in the sulfonamide group or additional functional groups.
Uniqueness
3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-5-2-6-18(12-17)27(24,25)21-13-15-7-10-22(11-8-15)19(23)16-4-3-9-20-14-16/h2-6,9,12,14-15,21H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKMHFZQOWAEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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